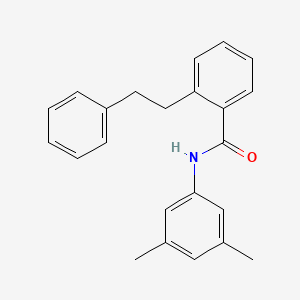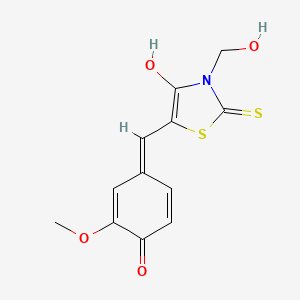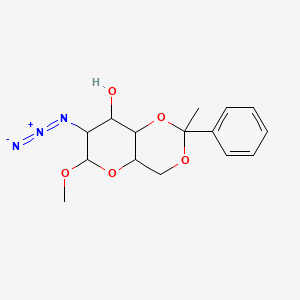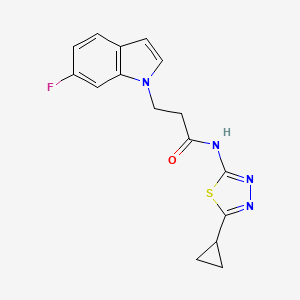![molecular formula C28H27N3O B5964324 (4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE](/img/structure/B5964324.png)
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzylpiperazine moiety and a quinoline structure, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multiple steps, starting with the preparation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The resulting quinoline derivative is then subjected to further functionalization to introduce the 3-methylphenyl group.
The benzylpiperazine moiety is introduced through a nucleophilic substitution reaction, where benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide. The final step involves the coupling of the benzylpiperazine derivative with the quinoline core using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation techniques in the presence of a palladium catalyst.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Benzyl chloride with sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Scientific Research Applications
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The quinoline structure can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-HYDROXYQUINOLYL]METHANONE: Similar structure with a hydroxyl group on the quinoline ring.
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]ETHANONE: Similar structure with an ethanone group instead of methanone.
Uniqueness
(4-BENZYLPIPERAZINO)[2-(3-METHYLPHENYL)-4-QUINOLYL]METHANONE is unique due to its specific combination of benzylpiperazine and quinoline moieties, which confer distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-methylphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O/c1-21-8-7-11-23(18-21)27-19-25(24-12-5-6-13-26(24)29-27)28(32)31-16-14-30(15-17-31)20-22-9-3-2-4-10-22/h2-13,18-19H,14-17,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSZYBPGFACGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B5964257.png)
![5-{[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5964264.png)
![N-(2,5-dichlorophenyl)-2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B5964265.png)
![1-(1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B5964268.png)

![2-(4-methoxybenzyl)-8-[2-(4-morpholinyl)ethyl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5964280.png)


![3-methoxy-N-[2-(4-morpholinyl)-2-phenylethyl]benzamide](/img/structure/B5964310.png)

![4-(3-bromo-4,5-dimethoxyphenyl)-7,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5964333.png)

![5-{[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZIN-1-YL]SULFONYL}-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5964336.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B5964338.png)
